![molecular formula C12H22O3 B12574779 9,9,11-Trimethyl-7,8,12-trioxaspiro[5.6]dodecane CAS No. 215877-52-4](/img/structure/B12574779.png)
9,9,11-Trimethyl-7,8,12-trioxaspiro[5.6]dodecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,9,11-Trimethyl-7,8,12-trioxaspiro[5.6]dodecane is a complex organic compound characterized by its unique spiro structure. This compound is notable for its three oxygen atoms incorporated into a spirocyclic framework, which imparts distinct chemical properties and reactivity. It is used in various scientific research applications due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9,11-Trimethyl-7,8,12-trioxaspiro[5.6]dodecane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and scalability.
化学反应分析
Types of Reactions
9,9,11-Trimethyl-7,8,12-trioxaspiro[5.6]dodecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide and alkyl halides are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons.
科学研究应用
9,9,11-Trimethyl-7,8,12-trioxaspiro[5.6]dodecane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of specialty chemicals and materials due to its unique properties.
作用机制
The mechanism of action of 9,9,11-Trimethyl-7,8,12-trioxaspiro[5.6]dodecane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.
相似化合物的比较
Similar Compounds
Spiro[5.5]undecane derivatives: These compounds have similar spirocyclic structures but differ in the number and position of oxygen atoms.
1,3-Dioxane and 1,3-Dithiane derivatives: These compounds share the spirocyclic framework but have different heteroatoms (oxygen or sulfur) in the ring.
Uniqueness
9,9,11-Trimethyl-7,8,12-trioxaspiro[5.6]dodecane is unique due to its specific arrangement of three oxygen atoms within the spirocyclic structure. This imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications.
属性
CAS 编号 |
215877-52-4 |
|---|---|
分子式 |
C12H22O3 |
分子量 |
214.30 g/mol |
IUPAC 名称 |
9,9,11-trimethyl-7,8,12-trioxaspiro[5.6]dodecane |
InChI |
InChI=1S/C12H22O3/c1-10-9-11(2,3)14-15-12(13-10)7-5-4-6-8-12/h10H,4-9H2,1-3H3 |
InChI 键 |
UWSCTMIMCGDSMG-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(OOC2(O1)CCCCC2)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2'-({[1-(Carboxymethyl)-1H-benzimidazol-2-yl]methyl}azanediyl)diacetic acid](/img/structure/B12574698.png)
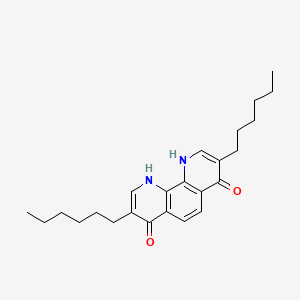
![diethoxyphosphinothioyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetate](/img/structure/B12574701.png)
![1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B12574710.png)
![Ethyl [6-(hydrazinylidenemethyl)-1H-benzimidazol-2-yl]acetate](/img/structure/B12574715.png)
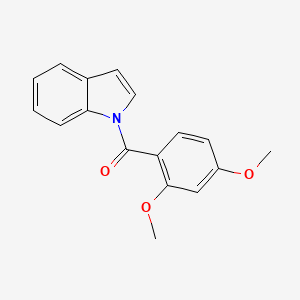
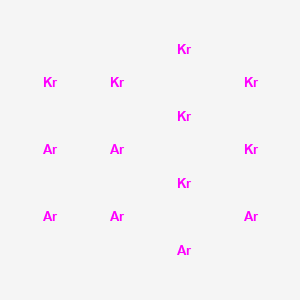
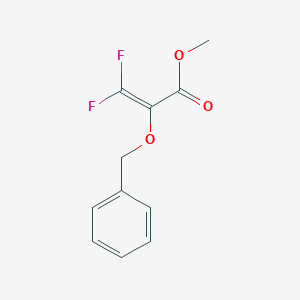
![N-cyclopropyl-2-[(5,8-dimethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12574739.png)
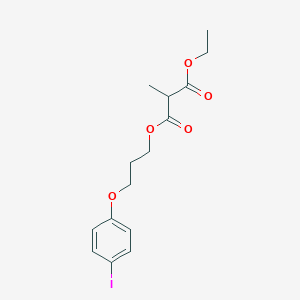


![Ethyl 2-[4-(2-ethoxy-2-oxoethyl)-2,3-dioxoquinoxalin-1-yl]acetate](/img/structure/B12574757.png)
